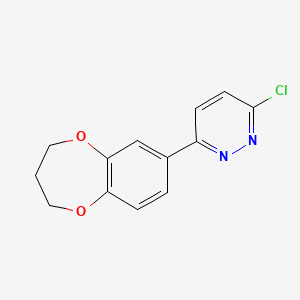

3-chloro-6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazine

描述

属性

IUPAC Name |

3-chloro-6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c14-13-5-3-10(15-16-13)9-2-4-11-12(8-9)18-7-1-6-17-11/h2-5,8H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZHNBRWOOSOCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)C3=NN=C(C=C3)Cl)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazine generally proceeds via the coupling of a chlorinated pyridazine derivative with the 3,4-dihydro-2H-1,5-benzodioxepin moiety. This reaction is typically catalyzed under controlled conditions using appropriate solvents and catalysts to facilitate the formation of the desired compound.

-

- 3,4-dihydro-2H-1,5-benzodioxepin

- Chlorinated pyridazine derivative (e.g., 3-chloropyridazine)

Reaction Medium:

Common solvents include dimethylformamide (DMF) or dichloromethane (DCM), often under an inert nitrogen atmosphere to prevent oxidation or side reactions.Catalysts and Reagents:

Catalysts such as copper(I) iodide (CuI) and bases like potassium carbonate (K2CO3) are employed to promote coupling reactions. Pyridine may be used as a base or ligand in some protocols.Temperature and Time:

Reactions are typically conducted at room temperature or moderately elevated temperatures (e.g., 50–70 °C), with reaction times ranging from several hours to overnight (12–20 hours), monitored by thin-layer chromatography (TLC) to ensure completion.Purification:

Post-reaction, the mixture is washed with brine and water, extracted with organic solvents (e.g., ethyl acetate), dried over anhydrous sodium sulfate, concentrated, and purified by silica gel column chromatography to isolate the pure product.

Detailed Experimental Procedures

Several experimental procedures have been reported for related benzodioxepin and pyridazine derivatives that provide insight into the preparation of the target compound:

| Step | Procedure Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Reaction of substituted 2-hydroxybenzaldehyde with alkyl halides in DMF under N2 atmosphere | Room temperature, 12–20 h | Formation of benzodioxepin intermediates |

| 2 | Addition of pyridine dropwise at 0 °C to the reaction mixture | 0 °C for 5 min, then room temperature for 12 h | Formation of sulfonamide derivatives (for related compounds) |

| 3 | Coupling of benzodioxepin intermediate with chlorinated pyridazine derivative in DMF with K2CO3 base | 50 °C for 4 h | Formation of the target pyridazine-benzodioxepin compound |

| 4 | Workup involving washing with brine, extraction with ethyl acetate or DCM, drying, concentration | Standard organic extraction | Crude product ready for purification |

| 5 | Purification via silica gel column chromatography | Solvent system varies (e.g., ethyl acetate/hexane) | Pure this compound |

These steps are adapted from general synthetic protocols for benzodioxepin and pyridazine compounds and have been optimized for yield and purity.

Reaction Mechanism Insights

The reaction likely proceeds via nucleophilic aromatic substitution or palladium/copper-catalyzed cross-coupling mechanisms where the benzodioxepin moiety acts as a nucleophile or coupling partner to the chloropyridazine.

Radical mechanisms may also be involved in related oxidation steps, as indicated by control experiments involving radical scavengers like TEMPO and BHT, which affect product yields.

The aldehyde group on benzodioxepin precursors is often oxidized in situ to acids before cyclization or coupling, mediated by oxidants such as tert-butyl hydroperoxide (TBHP) and copper catalysts.

Summary Table of Preparation Conditions and Yields

| Parameter | Typical Condition/Value | Notes |

|---|---|---|

| Solvent | DMF, DCM | Depends on step |

| Catalyst/Base | CuI, K2CO3, Pyridine | Catalyst for coupling, base for deprotonation |

| Temperature | 0 °C to 70 °C | Initial addition at 0 °C, reaction up to 70 °C |

| Reaction Time | 4 to 20 hours | Monitored by TLC |

| Atmosphere | Nitrogen (N2) | To prevent oxidation |

| Purification | Silica gel column chromatography | To isolate pure compound |

| Yield Range | Moderate to good (40–70%) | Dependent on exact conditions |

Industrial Scale Considerations

Industrial synthesis involves scaling up the laboratory procedures with optimization of reaction parameters to maximize yield and purity.

Purification steps may include recrystallization and chromatographic techniques adapted to large scale.

Process optimization focuses on minimizing reaction times, solvent use, and catalyst loading while ensuring reproducibility and cost-effectiveness.

Research Findings and Applications Related to Preparation

The compound's unique structure, combining a pyridazine ring and benzodioxepin moiety, makes it a valuable intermediate for further chemical modifications, including oxidation, reduction, and substitution reactions.

Research has demonstrated the utility of tandem oxidation and iodolactonization reactions in synthesizing related benzodioxepin derivatives, which can be adapted for preparing complex pyridazine derivatives.

Control experiments indicate radical pathways in some oxidation steps, suggesting that reaction conditions must be carefully controlled to avoid side reactions and optimize product formation.

化学反应分析

Types of Reactions

3-chloro-6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

科学研究应用

3-chloro-6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazine has diverse applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

作用机制

The mechanism of action of 3-chloro-6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

相似化合物的比较

Structural and Functional Analogues

3-(3,4-Dihydro-2H-1,5-Benzodioxepin-7-yl)-7H-Furo[3,2-g]Chromen-7-one

- Structure: Shares the 3,4-dihydro-2H-1,5-benzodioxepin moiety but replaces the chloropyridazine with a furochromenone system (a fused furan-chromene derivative) .

- The furochromenone group may enhance bioactivity compared to pyridazine derivatives .

- Source : Isolated from Protium javanicum Burm. F., indicating natural origin, which contrasts with the synthetic nature of the target compound .

3,4-Dihydro-2H-1,5,2-Benzodithiazepin-3-One Derivatives

- Structure : Replaces the oxygen atoms in the benzodioxepin ring with sulfur, forming a benzodithiazepin core. This alteration impacts electronic properties and binding affinity .

- Source : Synthesized via facile methods, emphasizing synthetic accessibility for drug discovery .

6,7-Dihydro-5H-Pyrido[2,3-c]Pyridazine Derivatives

- Structure: Features a pyridazine fused with a pyridine ring, differing from the target compound’s non-fused pyridazine and benzodioxepin groups .

- Activity : Acts as Bcl-xL protein inhibitors, promoting apoptosis in cancer cells. This suggests the pyridazine moiety may contribute to targeting apoptotic pathways .

- Source : Patent-derived, highlighting industrial interest in pyridazine-based therapeutics .

Key Structural Differences and Implications

Oxygen vs. Sulfur in Benzodioxepin/Benzodithiazepin :

- The target compound’s benzodioxepin contains oxygen, which may improve solubility and hydrogen-bonding capacity compared to sulfur-containing benzodithiazepins. Sulfur’s larger atomic size and electronegativity could alter receptor interactions .

Pyridazine vs. Furochromenone: The pyridazine ring in the target compound offers a planar, electron-deficient system suitable for π-π stacking in protein binding, whereas the furochromenone’s extended conjugation in the analog may enhance cytotoxicity .

Fused vs.

生物活性

3-Chloro-6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazine is a compound belonging to the pyridazine class, characterized by a six-membered ring containing two adjacent nitrogen atoms. Its unique structure, which includes a benzodioxepin moiety, positions it as a significant subject for biological research, particularly regarding its potential therapeutic applications.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1154334-87-8 |

| Molecular Weight | 262.69 g/mol |

| Chemical Formula | C13H11ClN2O2 |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study focused on various pyridazine derivatives highlighted its potential in inhibiting cancer cell proliferation. The compound was evaluated against several human cancer cell lines, including T-47D and MDA-MB-231 (breast cancer) and SKOV-3 (ovarian cancer) using the sulforhodamine B (SRB) assay.

Key Findings

-

Cytotoxicity : The compound showed potent cytotoxic effects with IC50 values of approximately:

- MDA-MB-231 : 2.18 ± 0.07 µM

- T-47D : 2.44 ± 0.08 µM

- SKOV-3 : Weak to non-significant activity.

- Mechanism of Action : The anticancer effects were linked to alterations in cell cycle progression and induction of apoptosis in breast cancer cell lines. Flow cytometric analyses confirmed these findings, indicating that the compound induces late apoptosis and G0/G1 phase arrest in A549 cells .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. While specific data on its efficacy against various pathogens is limited, pyridazine derivatives have historically shown promise in this area.

Other Biological Activities

In addition to its anticancer and antimicrobial properties, pyridazines have been associated with various biological activities including:

- Anti-inflammatory

- Neuroprotective

- Antidiabetic

These activities suggest a broad potential for therapeutic applications beyond oncology.

Case Studies

Several studies have explored the biological activity of pyridazine derivatives:

- Study on CDK2 Inhibition : A series of pyridazine derivatives were assessed for their ability to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. Compounds demonstrated IC50 values ranging from 20.1 nM to over 150 nM against CDK2, highlighting their potential as anticancer agents targeting this pathway .

- In Vivo Studies : Further research is required to evaluate the in vivo efficacy of this compound and its derivatives in animal models to confirm their therapeutic potential observed in vitro.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-chloro-6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazine?

- Methodology : The compound’s synthesis typically involves nucleophilic aromatic substitution (NAS) at the 3-chloro position of pyridazine derivatives. For example, microwave-assisted synthesis (MAS) optimizes reaction efficiency and yield by enabling rapid heating and precise temperature control. Key steps include:

- Functionalizing 3,6-dichloropyridazine precursors with benzodioxepin moieties via palladium-catalyzed cross-coupling or SNAr reactions .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization from ethanol .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodology : X-ray crystallography is the gold standard for structural elucidation. Steps include:

- Growing single crystals via slow evaporation from a dichloromethane/methanol mixture.

- Data collection using a diffractometer (e.g., Cu-Kα radiation, λ = 1.54178 Å).

- Refinement with software like SHELXL to determine bond angles, torsion angles, and intermolecular interactions (e.g., π-π stacking in the benzodioxepin ring) .

- Complementary Techniques : NMR (¹H/¹³C) for confirming proton environments and substituent positions. For example, the pyridazine C-Cl signal appears at ~160 ppm in ¹³C NMR .

Q. What safety protocols are recommended for handling this compound?

- Guidelines :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact.

- Store in airtight containers at 2–8°C, away from oxidizing agents .

- Dispose of waste via certified hazardous waste services to mitigate aquatic toxicity risks .

Advanced Research Questions

Q. How can regioselectivity be controlled during functionalization of the 3-chloro position?

- Methodology :

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance NAS reactivity at the chloro position by stabilizing transition states .

- Catalysis : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups. For amines, employ CuI/1,10-phenanthroline to promote Ullmann-type reactions .

- Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor mono-substitution, while higher temperatures (80–100°C) drive bis-substitution .

Q. How to resolve contradictions in reported biological activity data (e.g., anti-bacterial vs. anti-viral efficacy)?

- Analysis Framework :

- Assay Variability : Compare cell lines (e.g., Gram-positive vs. Gram-negative bacteria) and infection models (e.g., viral load quantification methods) .

- Structural Modifications : Test analogs with varying benzodioxepin substituents (e.g., electron-withdrawing groups) to isolate structure-activity relationships (SAR) .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to bacterial DNA gyrase vs. viral polymerases .

Q. What computational tools predict the compound’s reactivity and stability under physiological conditions?

- Methodology :

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (Gaussian 09) to assess electrophilicity at the chloro position and hydrolysis susceptibility .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous buffers (AMBER) to model degradation pathways .

- PubChem Data : Cross-reference experimental LogP and pKa values with predicted ADMET properties (SwissADME) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。